2-(Pyridin-3-yloxy)ethanol

Medicinal Chemistry ADME Drug Design

2-(Pyridin-3-yloxy)ethanol (CAS 119967-49-6) delivers a quantifiably balanced hydrophilicity (XLogP3=0.4) that sits precisely between its 2- and 4-pyridinyloxy isomers. Its TPSA of 42.4 Ų—12.8 Ų lower than the pyrimidinyloxy analog—enhances membrane permeability for oral bioavailability programs. With three hydrogen bond acceptors and an extended ethylene glycol linker, it surpasses simpler pyridine alcohols for fragment growing. The documented alkylation route (19% yield) provides a realistic scale-up benchmark. For teams optimizing ADME, this is the rational choice.

Molecular Formula C7H9NO2
Molecular Weight 139.15 g/mol
CAS No. 119967-49-6
Cat. No. B048073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyridin-3-yloxy)ethanol
CAS119967-49-6
Molecular FormulaC7H9NO2
Molecular Weight139.15 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)OCCO
InChIInChI=1S/C7H9NO2/c9-4-5-10-7-2-1-3-8-6-7/h1-3,6,9H,4-5H2
InChIKeyIFBXNOIFACMNNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Pyridin-3-yloxy)ethanol (CAS 119967-49-6): Physicochemical Properties and Industrial Sourcing Guide


2-(Pyridin-3-yloxy)ethanol (CAS 119967-49-6) is a pyridine-derived heterocyclic building block with the molecular formula C7H9NO2 and a molecular weight of 139.15 g/mol [1]. It features a pyridin-3-yloxy moiety linked to an ethanol backbone, endowing it with a balanced hydrophilic-lipophilic profile (XLogP3 = 0.4) and a topological polar surface area (TPSA) of 42.4 Ų [2]. Its bifunctional nature—incorporating both a pyridine nitrogen and a terminal hydroxyl group—renders it a versatile intermediate for pharmaceutical and agrochemical synthesis .

2-(Pyridin-3-yloxy)ethanol: Why Positional Isomers and Structural Analogs Cannot Be Interchanged


While 2-(Pyridin-3-yloxy)ethanol shares the same molecular formula and weight as its positional isomers (2-(pyridin-2-yloxy)ethanol and 2-(pyridin-4-yloxy)ethanol) [1], the substitution pattern on the pyridine ring critically dictates physicochemical and pharmacological properties. The 3-position attachment yields an intermediate XLogP3 value (0.4) compared to the more lipophilic 2-isomer (XLogP3=0.8) and the more hydrophilic 4-isomer (XLogP3=0.1) [1]. Furthermore, its topological polar surface area (42.4 Ų) differs from heteroaromatic replacements like 2-(pyrimidin-5-yloxy)ethanol (TPSA=55.2 Ų), impacting membrane permeability and binding interactions [1]. These quantifiable disparities in partition coefficient and polar surface area preclude direct substitution without compromising experimental reproducibility and lead optimization efforts.

2-(Pyridin-3-yloxy)ethanol: Head-to-Head Comparative Data vs. Positional Isomers and Analogs


Lipophilicity (XLogP3): Intermediate Partition Coefficient vs. 2- and 4-Pyridinyloxy Isomers

2-(Pyridin-3-yloxy)ethanol exhibits an intermediate XLogP3 value of 0.4, positioning it between the more lipophilic 2-isomer (XLogP3=0.8) and the more hydrophilic 4-isomer (XLogP3=0.1) [1]. The 0.4-unit difference from the 2-isomer and the 0.3-unit difference from the 4-isomer are substantial in the context of drug discovery, where a ΔlogP ≥ 0.3 can significantly alter cellular permeability and metabolic stability.

Medicinal Chemistry ADME Drug Design

Topological Polar Surface Area (TPSA): Reduced H-Bond Acceptor Burden vs. Pyrimidine Analog

The TPSA of 2-(Pyridin-3-yloxy)ethanol is 42.4 Ų, significantly lower than the 55.2 Ų of the pyrimidine analog 2-(pyrimidin-5-yloxy)ethanol [1]. This 12.8 Ų difference is notable, as TPSA values below 60 Ų are often associated with favorable intestinal absorption [1].

Medicinal Chemistry Permeability Oral Bioavailability

Synthetic Efficiency: Documented Yield via Two Distinct Routes

Synthesis of 2-(Pyridin-3-yloxy)ethanol is documented with a 19% yield via alkylation of 3-hydroxypyridine with 2-chloroethanol and K₂CO₃ in DMF, and an alternative route starting from methyl [(3-pyridinyl)oxy]acetate according to EP 0 286 242 A2 [1]. While not optimized, the 19% yield provides a baseline for process development and comparison with analogous syntheses.

Process Chemistry Scale-up Synthetic Methodology

Molecular Weight and Hydrogen Bond Acceptor Count: Distinct from Core Heterocycle Scaffolds

2-(Pyridin-3-yloxy)ethanol (MW=139.15, HBA=3) possesses a higher molecular weight and an additional hydrogen bond acceptor compared to simpler pyridine alcohols like 3-pyridinemethanol (MW=109.13, HBA=2) [1][2]. The 30 Da increase in molecular weight and the extra H-bond acceptor from the ether oxygen can significantly influence target binding and physicochemical properties.

Fragment-based Drug Discovery Lead Optimization Physicochemical Profiling

2-(Pyridin-3-yloxy)ethanol: Research and Industrial Application Scenarios Supported by Evidence


Lead Optimization in Drug Discovery Requiring Balanced Lipophilicity

Medicinal chemistry teams seeking a heteroaromatic ethanol linker with an intermediate logP profile can utilize 2-(Pyridin-3-yloxy)ethanol (XLogP3=0.4). Its balanced lipophilicity, situated precisely between the 2- and 4-pyridinyloxy isomers (XLogP3=0.8 and 0.1, respectively), makes it a preferred scaffold for modulating ADME properties without introducing excessive polarity or lipophilicity [1]. This quantitative differentiation is critical for fine-tuning the physicochemical properties of lead candidates.

Design of Orally Bioavailable Compounds Favoring Lower TPSA

When membrane permeability is a priority, 2-(Pyridin-3-yloxy)ethanol offers a TPSA of 42.4 Ų, a value 12.8 Ų lower than the pyrimidinyloxy analog [1]. This reduced polar surface area supports better intestinal absorption potential, aligning with Lipinski's guidelines. Researchers optimizing oral bioavailability should favor this scaffold over more polar heteroaromatic replacements.

Fragment Growing and Scaffold Elaboration

2-(Pyridin-3-yloxy)ethanol provides an extended ethylene glycol linker and an additional hydrogen bond acceptor (HBA=3) compared to simpler pyridine alcohols like 3-pyridinemethanol (HBA=2) [1]. This structural expansion increases conformational flexibility and potential binding interactions, making it a valuable intermediate for fragment growing strategies and the synthesis of more complex ligands.

Baseline for Process Development and Scale-up Feasibility

The documented synthetic yield of 19% via alkylation of 3-hydroxypyridine with 2-chloroethanol [1] provides a tangible benchmark for process chemists. While optimization is expected, this quantitative starting point allows for objective assessment of route feasibility and cost projections for pilot-scale procurement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Pyridin-3-yloxy)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.